molecular formula C13H20N4O2 B8108562 N-(1,7-dioxa-10-azaspiro[4.6]undecan-3-ylmethyl)pyrimidin-2-amine

N-(1,7-dioxa-10-azaspiro[4.6]undecan-3-ylmethyl)pyrimidin-2-amine

Cat. No.: B8108562
M. Wt: 264.32 g/mol
InChI Key: VTVNUXWALIEMIR-UHFFFAOYSA-N
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Description

N-(1,7-dioxa-10-azaspiro[4.6]undecan-3-ylmethyl)pyrimidin-2-amine is a chemical compound with the molecular formula C13H20N4O2 and a molecular weight of 264.3235 g/mol This compound is characterized by its unique spirocyclic structure, which includes a pyrimidine ring and a spiro-fused azaspirodecane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,7-dioxa-10-azaspiro[4.6]undecan-3-ylmethyl)pyrimidin-2-amine typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:

    Formation of the Spirocyclic Intermediate: The synthesis begins with the preparation of the spirocyclic intermediate. This can be achieved through a cyclization reaction involving a suitable precursor containing both oxygen and nitrogen atoms.

    Introduction of the Pyrimidine Ring: The next step involves the introduction of the pyrimidine ring. This can be accomplished through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the spirocyclic intermediate.

    Final Functionalization: The final step involves the functionalization of the compound to introduce the amine group. This can be achieved through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,7-dioxa-10-azaspiro[4.6]undecan-3-ylmethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(1,7-dioxa-10-azaspiro[4.6]undecan-3-ylmethyl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with specific properties, such as improved stability or reactivity.

    Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Industrial Applications: It may find use in the synthesis of other complex molecules or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(1,7-dioxa-10-azaspiro[4.6]undecan-3-ylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(1,7-dioxa-10-azaspiro[4.6]undecan-3-ylmethyl)pyrimidin-4-amine: Similar structure but with a different substitution pattern on the pyrimidine ring.

    N-(1,7-dioxa-10-azaspiro[4.6]undecan-3-ylmethyl)purine-2-amine: Contains a purine ring instead of a pyrimidine ring.

Uniqueness

N-(1,7-dioxa-10-azaspiro[4.6]undecan-3-ylmethyl)pyrimidin-2-amine is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms. This combination of features can impart distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(1,10-dioxa-7-azaspiro[4.6]undecan-3-ylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-2-15-12(16-3-1)17-7-11-6-13(19-8-11)9-14-4-5-18-10-13/h1-3,11,14H,4-10H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVNUXWALIEMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(CC(CO2)CNC3=NC=CC=N3)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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